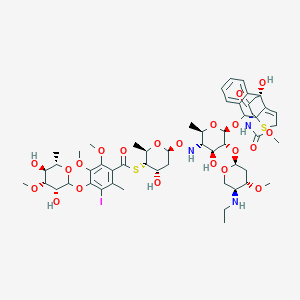![molecular formula C25H24FN3O3 B236410 4-fluoro-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B236410.png)
4-fluoro-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-fluoro-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}benzamide, commonly known as FPBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. FPBA is a small molecule that belongs to the class of benzamides and is characterized by its unique chemical structure that contains a piperazine ring, a methoxybenzoyl moiety, and a fluorobenzene group.
Aplicaciones Científicas De Investigación
FPBA has been extensively studied for its potential applications in drug discovery and development. One of the major research areas is the development of novel anticancer agents. FPBA has been shown to exhibit potent antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, FPBA has been found to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for further development as an anticancer agent.
Another area of research is the development of novel antipsychotic agents. FPBA has been shown to exhibit significant affinity for dopamine D2 and serotonin 5-HT2A receptors, which are targets for the treatment of schizophrenia and other psychiatric disorders. FPBA has also been found to exhibit anxiolytic and antidepressant-like effects in animal models, indicating its potential as a novel therapeutic agent for these conditions.
Mecanismo De Acción
The mechanism of action of FPBA is not fully understood. However, it is believed to act by modulating the activity of various receptors and enzymes in the body. FPBA has been shown to exhibit significant affinity for dopamine D2 and serotonin 5-HT2A receptors, which are involved in the regulation of mood, behavior, and cognition. Additionally, FPBA has been found to inhibit the activity of phosphodiesterase 10A, an enzyme that plays a role in the regulation of dopamine and cAMP signaling pathways.
Biochemical and Physiological Effects
FPBA has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that FPBA inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, FPBA has been found to modulate the activity of various neurotransmitter systems, including dopamine, serotonin, and glutamate, which are involved in the regulation of mood, behavior, and cognition. In animal models, FPBA has been found to exhibit anxiolytic and antidepressant-like effects, indicating its potential as a novel therapeutic agent for these conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using FPBA in lab experiments is its unique chemical structure, which makes it an attractive candidate for drug discovery and development. Additionally, FPBA has been found to exhibit a range of biochemical and physiological effects, making it a versatile tool for studying various biological processes.
However, there are also some limitations to using FPBA in lab experiments. One of the major limitations is its potential toxicity, which may limit its use in certain applications. Additionally, the complex synthesis method of FPBA may make it difficult to produce large quantities of the compound for use in experiments.
Direcciones Futuras
There are several future directions for research on FPBA. One area of interest is the development of novel anticancer agents based on the structure of FPBA. Additionally, further studies are needed to fully understand the mechanism of action of FPBA and its potential applications in the treatment of psychiatric disorders. Finally, the development of new synthesis methods for FPBA may help to overcome some of the limitations associated with its use in lab experiments.
Métodos De Síntesis
The synthesis of FPBA involves a multi-step process that starts with the reaction of 4-fluoroaniline with 4-(4-methoxybenzoyl)piperazine in the presence of a catalyst such as copper (II) chloride. The resulting intermediate is then subjected to a coupling reaction with 4-bromobenzoyl chloride in the presence of a base such as triethylamine. The final product is obtained by purification using column chromatography.
Propiedades
Nombre del producto |
4-fluoro-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}benzamide |
|---|---|
Fórmula molecular |
C25H24FN3O3 |
Peso molecular |
433.5 g/mol |
Nombre IUPAC |
4-fluoro-N-[4-[4-(4-methoxybenzoyl)piperazin-1-yl]phenyl]benzamide |
InChI |
InChI=1S/C25H24FN3O3/c1-32-23-12-4-19(5-13-23)25(31)29-16-14-28(15-17-29)22-10-8-21(9-11-22)27-24(30)18-2-6-20(26)7-3-18/h2-13H,14-17H2,1H3,(H,27,30) |
Clave InChI |
MFYUJRHTMWBHEB-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)F |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}thiophene-2-carboxamide](/img/structure/B236331.png)
![5-Acetamido-2-[2-[5-acetamido-2-[[5-acetamido-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxan-2-yl]oxymethyl]-6-[3,5-dihydroxy-2-(hydroxymethyl)-6-[1,2,5-trihydroxy-6-oxo-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyhexan-3-yl]oxyoxan-4-yl]oxy-3-hydroxyoxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B236335.png)
![2-(2,4-dichlorophenoxy)-N-{4-[(phenylacetyl)amino]phenyl}acetamide](/img/structure/B236337.png)

![N-[4-(isobutyrylamino)phenyl]-3,4-dimethoxybenzamide](/img/structure/B236346.png)
![N-[4-(isobutyrylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236348.png)
![2-(4-chloro-3-methylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide](/img/structure/B236355.png)
![N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}pentanamide](/img/structure/B236356.png)

![5-bromo-2-chloro-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B236372.png)
![N-{4-[(2,2-dimethylpropanoyl)amino]-2-methylphenyl}benzamide](/img/structure/B236374.png)

![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B236386.png)
